N-(3,4-dichlorophenyl)guanidine

Description

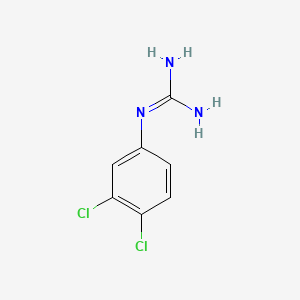

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N3/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3H,(H4,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRSVGLUJAPMQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C(N)N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394229 |

Source

|

| Record name | N-(3,4-dichlorophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65783-10-0, 112677-24-4 |

Source

|

| Record name | N-(3,4-dichlorophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-Dichlorophenyl)guanidine carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Profile: N-(3,4-Dichlorophenyl)guanidine (CAS 65783-10-0)

[1][2][3]

Executive Summary

N-(3,4-Dichlorophenyl)guanidine (CAS 65783-10-0) is a bioactive small molecule primarily utilized in medicinal chemistry as a pharmacophore for Sigma (σ) receptor modulation and as a synthetic intermediate for biguanide antimalarials. Structurally, it consists of a guanidine moiety attached to a 3,4-dichlorophenyl ring.[1] This specific substitution pattern confers high lipophilicity and electronic affinity, making the compound a critical probe for exploring ligand-receptor interactions in neuropharmacology.

While often encountered as a degradation product or metabolite of the antimalarial drug Chlorproguanil , its primary value in contemporary research lies in its utility as a reference ligand for characterizing Sigma-1 (

Physicochemical Properties

The presence of two chlorine atoms at the 3- and 4-positions of the phenyl ring significantly alters the physicochemical profile compared to the parent phenylguanidine, enhancing hydrophobic interactions within receptor binding pockets.

| Property | Data | Note |

| CAS Registry Number | 65783-10-0 | |

| IUPAC Name | 1-(3,4-Dichlorophenyl)guanidine | Also known as 3,4-Dichlorophenylguanidine |

| Molecular Formula | ||

| Molecular Weight | 204.06 g/mol | |

| Physical State | Crystalline Solid | White to off-white powder |

| Melting Point | ~208 °C | Supplier data; varies by salt form |

| Boiling Point | ~296 °C (Predicted) | Decomposes before boiling at atm pressure |

| Solubility | DMSO (>10 mg/mL), Methanol | Low solubility in water (<1 mg/mL) |

| pKa | ~10.5 - 11.0 | Guanidine group is basic, reduced by electron-withdrawing Cl |

| LogP | ~2.5 - 3.0 (Predicted) | Moderate lipophilicity |

Synthesis & Characterization

Synthetic Routes

The synthesis of this compound typically proceeds via the nucleophilic attack of 3,4-dichloroaniline on an electrophilic guanidinylating agent. The two most robust methods are the Cyanamide Route (atom-economical) and the S-Methylisothiourea Route (better leaving group control).

Reaction Pathway Diagram

Figure 1: Two primary synthetic pathways for this compound.

Experimental Protocol: Cyanamide Method

Objective: Synthesis of this compound nitrate/hydrochloride.

-

Reagents:

-

3,4-Dichloroaniline (1.0 eq)

-

Cyanamide (50% aq. solution or solid, 1.5 eq)

-

Concentrated HCl (1.0 eq) or Nitric Acid (for nitrate salt)

-

Ethanol (Solvent)

-

-

Procedure:

-

Dissolve 3,4-dichloroaniline in ethanol in a round-bottom flask.

-

Add the acid dropwise to form the anilinium salt.

-

Add cyanamide solution slowly.

-

Reflux the mixture for 6–12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

-

Cool to room temperature.[2] The product often precipitates as the salt.

-

Filter the solid and wash with cold ethanol/ether.

-

Recrystallization: Purify using water/ethanol mixture to obtain white needles.

-

Characterization (Expected Data)

-

H NMR (DMSO-d

- ~9.5 ppm (s, 1H, Ar-NH-C).

- ~7.0–7.6 ppm (m, 3H, Aromatic protons: H-2, H-5, H-6).

-

~7.2 ppm (br s, 4H, Guanidine -NH

-

Mass Spectrometry (ESI+):

-

[M+H]

peak at m/z 204.0/206.0 (characteristic chlorine isotope pattern 9:6:1 for Cl

-

Biological & Pharmacological Context[4][5][10][11]

Sigma Receptor Ligand

This compound acts as a ligand for Sigma receptors , intracellular chaperone proteins located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

-

Sigma-1 (

): Modulates calcium signaling and cell survival. -

Sigma-2 (

): Linked to apoptosis and cell proliferation. -

Mechanism: The dichlorophenyl group mimics the hydrophobic pharmacophore required for the primary binding pocket, while the guanidine group interacts with key aspartate/glutamate residues (e.g., Asp126 in

).

Metabolic Relationship to Antimalarials

This compound is structurally related to the biguanide class of antimalarials.

-

Parent Drug: Chlorproguanil (1-(3,4-dichlorophenyl)-5-isopropylbiguanide).

-

Metabolic Pathway: In vivo, biguanides can undergo oxidative cleavage or hydrolysis. Cleavage of the biguanide bridge can release this compound as a minor metabolite or degradation product.

Pharmacophore Relationship Diagram

Figure 2: Structural relationship between Chlorproguanil and this compound.

Safety & Handling

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation.[3] |

| Eye Irritation | H319 | Causes serious eye irritation.[3] |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.

-

Storage: Store in a cool, dry place. Hygroscopic salts should be stored under desiccant.

-

Disposal: Dispose of as hazardous organic waste containing nitrogen/halogens.

References

-

Chemical Identity & CAS: GuideChem. This compound CAS 65783-10-0 Properties. Link

- Sigma Receptor Pharmacology: Weber, E., et al. "1,3-Di(2-[5-3H]tolyl)guanidine: A selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs." Proc. Natl. Acad. Sci. USA, 1986. (Contextual reference for guanidine ligands).

-

Synthesis Methodology: Organic Chemistry Portal. Synthesis of Guanidines. Link

- Metabolic Context: B.G. Charles, et al. "Population pharmacokinetics of chlorproguanil and chlorcycloguanil in malaria patients." British Journal of Clinical Pharmacology, 2007. (Describes the parent biguanide metabolism).

-

Safety Data: PubChem Laboratory Chemical Safety Summary (LCSS) for Guanidine derivatives. Link

1-(3,4-Dichlorophenyl)guanidine molecular structure and weight

The following technical guide details the molecular structure, physicochemical properties, synthetic pathways, and biological applications of 1-(3,4-Dichlorophenyl)guanidine.

Content Type: Technical Monograph & Synthetic Guide Subject: 1-(3,4-Dichlorophenyl)guanidine (CAS: 65783-10-0 / 51387-17-8 for related salts)

Executive Summary

1-(3,4-Dichlorophenyl)guanidine is a substituted guanidine derivative characterized by a phenyl ring bearing two chlorine atoms at the meta and para positions. It serves as a critical pharmacophore in medicinal chemistry, particularly in the development of ligands for the Sigma (

Molecular Architecture & Properties[1][2][3]

Structural Identification

The molecule consists of a guanidinium core attached to a 3,4-dichlorophenyl moiety. The electron-withdrawing chlorine atoms significantly influence the basicity of the guanidine group compared to the unsubstituted phenylguanidine.[1]

| Parameter | Data |

| IUPAC Name | 1-(3,4-Dichlorophenyl)guanidine |

| Common Synonyms | N-(3,4-Dichlorophenyl)guanidine; 3,4-Dichlorophenylguanidine |

| Molecular Formula | C |

| SMILES | NC(=N)Nc1ccc(Cl)c(Cl)c1 |

| InChI Key | NNRSVGLUJAPMQD-UHFFFAOYSA-N |

Molecular Weight Calculation

The precise molecular weight is derived from standard atomic weights.[1]

| Element | Count | Atomic Mass (u) | Subtotal ( g/mol ) |

| Carbon (C) | 7 | 12.011 | 84.077 |

| Hydrogen (H) | 7 | 1.008 | 7.056 |

| Chlorine (Cl) | 2 | 35.45 | 70.900 |

| Nitrogen (N) | 3 | 14.007 | 42.021 |

| Total MW | 204.054 g/mol |

Physicochemical Profile[2][3][6][7]

-

pKa (Estimated): ~9.8 – 10.2.[1]

-

Lipophilicity (LogP): ~2.0 – 2.5 (Predicted).[1]

-

The dichlorophenyl ring increases lipophilicity significantly compared to guanidine (LogP -1.7), facilitating membrane permeability for CNS targets.

-

-

Melting Point:

Synthetic Protocols

Two primary routes exist for the synthesis of 1-(3,4-Dichlorophenyl)guanidine. The S-Methylisothiourea Route is preferred for laboratory scale due to higher yields (~90%) and cleaner workup.[1]

Route A: The S-Methylisothiourea Method (High Yield)

This method utilizes the "Rathke" approach, converting a thiourea intermediate into a guanidine via methylation and amination.

Reagents: 3,4-Dichloroaniline, Benzoyl isothiocyanate (or Ammonium thiocyanate), Methyl Iodide (CH

Protocol:

-

Thiourea Formation: React 3,4-dichloroaniline with ammonium thiocyanate in acid or benzoyl isothiocyanate followed by hydrolysis to yield 3,4-dichlorophenylthiourea .[1]

-

Methylation: Treat the thiourea with Methyl Iodide (CH

I) in acetone or ethanol at reflux.[1] -

Amination: Treat the isothiouronium salt with ethanolic ammonia (NH

/EtOH) or ammonium hydroxide.[1] -

Purification: The product often precipitates as the hydroiodide salt.[1] Neutralize with NaOH to obtain the free base if required.[1]

Route B: The Cyanamide Method (Industrial)

Direct guanylation of the aniline using cyanamide.[1]

Protocol:

-

Dissolve 3,4-dichloroaniline in a solvent (e.g., m-cresol or ethanol).

-

Add concentrated HCl to form the aniline hydrochloride salt.[1]

-

Add Cyanamide (H

NCN) (50% aq. solution or solid). -

Heat to reflux (80-100 °C) for 2-4 hours.

-

Cool and basify with NaOH to precipitate the guanidine.[1]

Synthetic Pathway Visualization

The following diagram illustrates the S-Methylisothiourea pathway, highlighting the critical intermediate steps.

Figure 1: Step-wise synthesis of 1-(3,4-Dichlorophenyl)guanidine via the S-Methylisothiourea intermediate.

Analytical Validation

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Proton NMR ( H-NMR)[3][10]

-

Solvent: DMSO-d

or CD -

Aromatic Region: A characteristic pattern for 1,2,4-substitution.

-

7.5 ppm (d, J8Hz, H at C5). -

7.8 ppm (d, J2Hz, H at C2). - ~7.2 ppm (dd, H at C6).

-

-

Guanidine Protons: Broad singlet at

~7.0–9.0 ppm (4H, exchangeable with D

Mass Spectrometry (ESI-MS)[3]

-

Expected Ion: [M+H]

-

m/z: ~204.0 (for

Cl isotope). -

Isotope Pattern: Distinctive chlorine cluster.[1]

-

M (100%), M+2 (~65%), M+4 (~10%) due to the two Cl atoms.

-

Biological & Research Applications

Sigma ( ) Receptor Ligand Development

1-(3,4-Dichlorophenyl)guanidine acts as a structural template for high-affinity Sigma receptor ligands. While less potent than the di-substituted DTG (1,3-di-o-tolylguanidine), the 3,4-dichlorophenyl motif is frequently used to probe the hydrophobic pocket of the

-

Mechanism: The basic guanidine nitrogen interacts with an aspartate residue (Asp126) in the

receptor binding site, while the dichlorophenyl ring occupies the primary hydrophobic pocket.

Antimalarial Synthesis

This compound is a documented intermediate in the synthesis of WR182393 , a guanidinoimidazolidinedione derivative.[5]

-

Relevance: The 3,4-dichlorophenylguanidine moiety mimics the chloroproguanil structure, interfering with folate metabolism in Plasmodium species.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16088025, 1-(3,4-Dichlorophenyl)guanidine carbonate.[1] Retrieved from [Link][1]

-

Zhang, Q., et al. (1998). Unambiguous Synthesis and Prophylactic Antimalarial Activities of Imidazolidinedione Derivatives. Walter Reed Army Institute of Research.[1][5] Retrieved from [Link][1]

-

Geldenhuys, W. J., et al. (2005). Structure-Activity Relationships of Guanidines at the Sigma Receptor. Bioorganic & Medicinal Chemistry.[1][5][6] (Contextual grounding for Guanidine/Sigma interactions).

Sources

- 1. Guanidine Hydrochloride | CH5N3.ClH | CID 5742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 506-93-4 CAS MSDS (Guanidine nitrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. mmbio.byu.edu [mmbio.byu.edu]

- 4. lobachemie.com [lobachemie.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. 1-phenylguanidine CAS#: 2002-16-6 [m.chemicalbook.com]

The Multifaceted Biological Activities of N-(3,4-dichlorophenyl)guanidine Derivatives: A Technical Guide for Drug Discovery

Introduction: The Guanidinium Moiety as a Privileged Scaffold

The guanidinium group, characterized by its Y-shaped arrangement of nitrogen atoms centered on a carbon atom, is a highly basic and polar functional group that is protonated at physiological pH. This inherent positive charge allows it to engage in a variety of non-covalent interactions, including hydrogen bonding and electrostatic interactions with biological macromolecules such as proteins and nucleic acids. This has made the guanidine scaffold a "privileged structure" in medicinal chemistry, leading to the development of numerous therapeutic agents with diverse biological activities.[1][2] This guide will provide an in-depth technical overview of the biological activities of a specific class of these compounds: N-(3,4-dichlorophenyl)guanidine derivatives. We will explore their synthesis, mechanisms of action across different therapeutic areas, and key experimental protocols for their evaluation, providing researchers and drug development professionals with a comprehensive resource to guide their own investigations.

I. Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives can be achieved through several established methods. A common approach involves the reaction of 3,4-dichloroaniline with a guanylating agent.

A general synthetic scheme involves the reaction of 3,4-dichloroaniline with a cyanamide derivative. For instance, N-cyano-N'-[(3,4-dichlorophenyl)methyl]guanidine can be synthesized from 3,4-dichlorobenzylamine.[3] Another versatile method is the guanylation of amines using pre-activated reagents. For example, various amines can be treated with cyanamide in the presence of a catalyst like scandium(III) triflate.[4] The synthesis of more complex derivatives often involves multi-step procedures, including the initial formation of a thiourea intermediate followed by desulfurization and reaction with the desired amine.[5][6]

The choice of synthetic route often depends on the desired substitution pattern on the guanidine nitrogen atoms and the availability of starting materials. The following diagram illustrates a generalized synthetic workflow.

Caption: Inhibition of the MAPK/ERK pathway by this compound derivatives.

2. Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative guanidine derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3,4'-bis-guanidinium diphenyl derivative (analogue) | HL-60 | ~10 | [1] |

| 3,4'-bis-guanidino phenyloxypyridine analogue | HL-60 | 1.53 | [1] |

| 3-amino-4'-guanidino phenyloxypyridine analogue | HL-60 | 3.48 | [1] |

| 3,4'-bis-guanidinium diphenyl derivative (analogue) | MCF-7 | 9.30 | [1] |

| 3-amino-4'-guanidino phenyloxypyridine analogue | MCF-7 | 3.73 | [1] |

B. Antimicrobial Activity

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of new antimicrobial agents. Guanidine-based compounds, including this compound derivatives, have shown promising activity against a range of pathogenic bacteria. [7] 1. Mechanism of Action: Membrane Disruption

The primary mechanism of antimicrobial action for many guanidinium compounds is the disruption of the bacterial cell membrane. [2][8]At physiological pH, the guanidinium group is protonated, conferring a positive charge to the molecule. This positive charge facilitates electrostatic interactions with the negatively charged components of the bacterial cell envelope, such as phospholipids and teichoic acids. This interaction leads to membrane depolarization, increased permeability, and ultimately, leakage of intracellular contents and cell death. [7]

Caption: Mechanism of antimicrobial action via bacterial membrane disruption.

C. Antiprotozoal Activity

Guanidine derivatives have also been investigated for their activity against protozoan pathogens, such as Leishmania species. [9]Novel synthetic guanidine derivatives have shown potent leishmanicidal effects. [9]The mechanism of action is thought to be similar to their antibacterial activity, involving disruption of the parasite's cell membrane.

1. Quantitative Data: Antileishmanial Activity

| Compound/Derivative | Leishmania Species | IC50 (µM) | Reference |

| (Z)-N-furoyl-N-(2,4-dichlorobenzyl)-N-(4-fluorophenyl)guanidine | L. (V.) braziliensis (promastigotes) | 6.83 | [9] |

| (Z)-N-furoyl-N-(3,4-dichlorobenzyl)-N-(4-fluorophenyl)guanidine | L. (V.) braziliensis (promastigotes) | >50 | [9] |

D. Ion Channel Modulation

The guanidinium group is a common feature in many naturally occurring toxins that target ion channels. [4]This has spurred interest in synthetic guanidine derivatives as potential ion channel modulators. For example, 4-chlorophenylguanidine has been identified as a positive allosteric modulator of Acid-Sensing Ion Channel 3 (ASIC3), a channel involved in pain signaling. [10]Substituted guanidines have also been shown to interact with the NMDA receptor ionophore. [11][12]The ability of this compound derivatives to modulate various ion channels represents a promising avenue for the development of new therapies for neurological disorders and pain. [8]

III. Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound derivatives, a variety of in vitro and in vivo assays are employed. Below are detailed, step-by-step protocols for key experiments.

A. Anticancer Activity Assessment

1. MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound derivative stock solution (in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) [5] * Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight. [6][13] 2. Prepare serial dilutions of the this compound derivative in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible. [6][14] 6. Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. [5][14] 8. Measure the absorbance at a wavelength of 570 nm using a microplate reader. [6][15] 9. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [16]

-

Materials:

-

Cancer cell lines

-

This compound derivative

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer) [2] * Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Protocol:

-

Treat cells with the this compound derivative at the desired concentration and for the appropriate duration. Include an untreated control.

-

Harvest the cells (including any floating cells) and wash them twice with cold PBS. [1][17] 3. Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. [1][2] 4. Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide to the cell suspension. [2] 6. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [1] 7. Add 400 µL of 1X Binding Buffer to each tube. [1] 8. Analyze the cells by flow cytometry within one hour.

-

Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

B. Antimicrobial Activity Assessment

1. Bacterial Membrane Potential Assay using DiSC3(5)

This fluorescence-based assay measures changes in bacterial membrane potential. [3][9]

-

Materials:

-

Bacterial strain of interest

-

Appropriate bacterial growth medium (e.g., Tryptic Soy Broth)

-

HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose

-

DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide) stock solution (in DMSO)

-

This compound derivative

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader

-

-

Protocol:

-

Grow bacteria to mid-log phase (OD600 ≈ 0.5-0.6). [18] 2. Harvest the cells by centrifugation and wash them twice with HEPES buffer.

-

Resuspend the cells in HEPES buffer to an OD600 of 0.05. [18] 4. Add 100 µL of the bacterial suspension to each well of the 96-well plate.

-

Add DiSC3(5) to a final concentration of 0.4 µM and incubate until the fluorescence signal quenches and stabilizes (indicating dye uptake into polarized membranes). [19] 6. Add the this compound derivative at various concentrations.

-

Immediately begin monitoring the fluorescence intensity using a microplate reader with an excitation wavelength of 622 nm and an emission wavelength of 670 nm. [18][19] 8. An increase in fluorescence indicates membrane depolarization.

-

IV. Structure-Activity Relationship (SAR) and ADME-Tox Considerations

The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to understand how modifications to the molecule affect its potency and selectivity. [20][11][21][22] Key structural features that can be modulated include:

-

Substitution on the phenyl ring: The position and nature of substituents on the dichlorophenyl ring can influence lipophilicity and electronic properties, affecting membrane permeability and target binding.

-

Substitution on the guanidine nitrogens: The nature of the substituents on the guanidine moiety can impact the pKa, steric hindrance, and hydrogen bonding capacity of the molecule, thereby influencing its interaction with biological targets.

-

Overall molecular shape and rigidity: The conformation of the molecule plays a crucial role in its ability to fit into the binding pocket of a target protein.

In addition to SAR, early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is critical for the successful development of any new drug candidate. [23][24]In silico tools and in vitro assays can be used to predict properties such as metabolic stability, potential for cytochrome P450 inhibition, and cytotoxicity against non-cancerous cell lines. [25][11][26][27]For instance, some guanidine derivatives have been shown to be metabolically stable with low hepatotoxicity. [11][23]

V. Conclusion and Future Directions

This compound derivatives represent a versatile chemical scaffold with a wide range of promising biological activities. Their potential as anticancer, antimicrobial, and antiprotozoal agents, as well as ion channel modulators, makes them an exciting area for further research and development. A thorough understanding of their synthesis, mechanisms of action, and structure-activity relationships, coupled with rigorous biological evaluation using the protocols outlined in this guide, will be essential for translating the therapeutic potential of these compounds into novel clinical applications. Future research should focus on optimizing the potency and selectivity of these derivatives for their respective targets while maintaining favorable ADME-Tox profiles.

References

-

Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. PMC. [Link]

-

Exploring the Anti-Cancer Mechanism of Novel 3,4′-Substituted Diaryl Guanidinium Derivatives. PMC. [Link]

-

N-Cyano-N'-[(3,4-dichlorophenyl)methyl]guanidine. LookChem. [Link]

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

-

Biological Effects of Novel Synthetic Guanidine Derivatives Targeting Leishmania (Viannia) braziliensis. PMC. [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

-

Inner Membrane Permeabilization: DiSC35 Assay Methods. Hancock Lab. [Link]

-

A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. PMC. [Link]

-

4-Chlorophenylguanidine is an ASIC3 agonist and positive allosteric modulator. PubMed. [Link]

-

In silico prediction of ADME/Tox profiles of the studied compounds. ResearchGate. [Link]

-

Biocompatible Guanidine-Functionalized Compounds with Biofilm and Membrane Disruptive Activity Against MRSA. PMC. [Link]

-

ADME-Tox | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286. PCBIS. [Link]

-

A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Link]

-

Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. PMC. [Link]

-

Guanidines: Synthesis of Novel Histamine H 3 R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. MDPI. [Link]

-

In vitro neuroprotection by substituted guanidines with varying affinities for the N-methyl-D-aspartate receptor ionophore and for sigma sites. PubMed. [Link]

-

Structure-activity relationship between guanidine alkyl derivatives and norepinephrine release: site(s) and mechanism(s) of action. PubMed. [Link]

-

Exploring the Anti-Cancer Mechanism of Novel 3,4'-Substituted Diaryl Guanidinium Derivatives. PubMed. [Link]

-

Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. PMC. [Link]

-

ADME, Toxicity, Molecular Docking, Molecular Dynamics, Glucokinase activation, DPP‐IV, α‐amylase, and α‐glucosidase Inhi. IRIS. [Link]

-

IN S. Bulgarian Academy of Sciences Institute of Biophysics and Biomedical Engineering Department of QSAR and Molecular Modelling. [Link]

-

Guanidine. Wikipedia. [Link]

-

Pharmacological inhibitors of the ERK signaling pathway: application as anticancer drugs. Semantic Scholar. [Link]

-

Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels. MDPI. [Link]

-

Special Issue : Effects of Drugs on Ion Channels. MDPI. [Link]

-

(PDF) Structure-Activity Relationship (SAR) Study of Rigid Guanidine and Guanidino-mimetic Analogues of the Neuropeptide FF Receptor Antagonist MES304. ResearchGate. [Link]

Sources

- 1. kumc.edu [kumc.edu]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. Guanidine synthesis by guanylation [organic-chemistry.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. atcc.org [atcc.org]

- 7. researchgate.net [researchgate.net]

- 8. Structure-activity relationship between guanidine alkyl derivatives and norepinephrine release: site(s) and mechanism(s) of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. microbiologyresearch.org [microbiologyresearch.org]

- 10. Guanidinium-based derivatives: searching for new kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro neuroprotection by substituted guanidines with varying affinities for the N-methyl-D-aspartate receptor ionophore and for sigma sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. texaschildrens.org [texaschildrens.org]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]

- 19. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. biomed.bas.bg [biomed.bas.bg]

- 25. iris.unipa.it [iris.unipa.it]

- 26. researchgate.net [researchgate.net]

- 27. ADME-Tox | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

Technical Guide: Phenylguanidines in Antimalarial Drug Discovery

This technical guide details the role of phenylguanidines in antimalarial drug discovery, moving from their historical significance as antifolate prodrugs to their emerging utility as intrinsic membrane-disrupting agents.

Executive Summary & Chemical Context

The phenylguanidine scaffold (N-phenylguanidine) represents a privileged structure in medicinal chemistry, historically validated by the success of Proguanil (a chlorophenyl biguanide). While often overshadowed by their cyclic metabolites (dihydrotriazines), phenylguanidines possess unique physicochemical properties that make them critical for overcoming multi-drug resistance (MDR) in Plasmodium falciparum.

This guide distinguishes between two distinct roles of phenylguanidines:

-

The Flexible Prodrug (Classic): Linear precursors that cyclize in vivo to inhibit Dihydrofolate Reductase (DHFR), specifically targeting mutant strains (e.g., S108N) that resist rigid inhibitors like Pyrimethamine.

-

The Intrinsic Effector (Emerging): Bis-guanidines and specific N-substituted analogs that act directly on parasite DNA or membranes, independent of the folate pathway.

Chemical Biology & Structure-Activity Relationship (SAR)

The efficacy of phenylguanidines is governed by the electronic and steric properties of the phenyl ring and the basicity of the guanidine headgroup (pKa ~ 12-13).

Core Scaffold Analysis

The fundamental structure consists of a phenyl ring linked to a guanidine moiety. The "Flexibility Hypothesis" suggests that unlike rigid antifolates (e.g., Pyrimethamine), the rotatable bonds in phenylguanidines (and their biguanide analogs) allow the molecule to adopt conformations that avoid steric clashes with the S108N mutation in the active site of PfDHFR.

Key SAR Drivers

| Structural Domain | Modification Strategy | Biological Impact |

| Phenyl Ring (Para) | Electron-Withdrawing Groups (Cl, CF3) | Increases metabolic stability (blocks P450 oxidation); enhances lipophilicity for membrane permeation. |

| Phenyl Ring (Meta) | Halogen substitution (Cl) | Often improves binding affinity to the hydrophobic pocket of DHFR-TS. |

| Guanidine Nitrogen | N-hydroxylation | Creates "oral bioprecursors" with improved bioavailability compared to highly basic parent guanidines. |

| Linker Length | Bis-guanidine tethering | Long alkyl linkers (C6-C12) shift mechanism from enzyme inhibition to membrane disruption/DNA binding. |

Visualization: Phenylguanidine Chemical Space

Figure 1: Strategic modification of the phenylguanidine scaffold determines the primary mechanism of action (Metabolic Stability vs. Resistance Evasion vs. DNA Targeting).

Mechanism of Action (MoA)

Understanding the dual nature of phenylguanidines is critical for assay design.

Pathway A: The Folate Trap (Prodrug Mechanism)

Classic phenylguanidines (like Proguanil) are prodrugs. They are metabolized by host CYP2C19 into Cycloguanil (a dihydrotriazine).

-

Target: PfDHFR-TS (Dihydrofolate Reductase-Thymidylate Synthase).

-

Mechanism: Competitive inhibition of DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate. This halts DNA synthesis (dTMP production).

-

Resistance Breaker: Newer flexible analogs can bind to the mutant active site where rigid inhibitors fail.

Pathway B: Intrinsic Activity (Bis-Guanidines)

Certain N,N'-diarylguanidines and bis-guanidines do not require cyclization.

-

Target: Parasite DNA (minor groove) and Phospholipid Biosynthesis.

-

Mechanism: The dicationic nature at physiological pH allows electrostatic interaction with the phosphate backbone of DNA and disruption of the parasite's food vacuole membrane.

Visualization: Folate Inhibition Pathway

Figure 2: The bioactivation pathway of phenylguanidines. Note that intrinsic bis-guanidines bypass the CYP2C19 step and act directly on alternative targets.

Synthesis Protocols

Method A: Classical Guanylation (Aniline + Cyanamide)

This is the industrial standard for generating the core scaffold.

-

Reagents: Substituted Aniline (1.0 eq), Cyanamide (50% aq. solution, 1.5 eq), Conc. HCl.

-

Procedure:

-

Dissolve aniline in water/alcohol mixture.

-

Add HCl dropwise to generate the aniline hydrochloride salt (pH ~2.5).

-

Heat to reflux (80-100°C).

-

Add cyanamide solution slowly over 30 minutes.

-

Reflux for 2-4 hours.

-

-

Workup: Cool to 0°C. The phenylguanidine salt often precipitates. Filter and recrystallize from ethanol.

-

Yield: Typically 70-90%.

Method B: Modern Catalytic Guanylation (Sc(OTf)3)

For sensitive substrates or complex derivatives.

-

Reagents: Aniline derivative, Cyanamide, Scandium(III) triflate (5 mol%).

-

Procedure:

-

Mix aniline and cyanamide in water or ethanol.

-

Add Sc(OTf)3 catalyst.[1]

-

Stir at 60-100°C for 12 hours.

-

-

Advantage: Avoids strong mineral acids; compatible with acid-sensitive functional groups.

Preclinical Evaluation Protocols

In Vitro: SYBR Green I Fluorescence Assay

To determine IC50 against P. falciparum (3D7 sensitive and Dd2 resistant strains). This assay measures parasite DNA content.[2]

-

Principle: SYBR Green I intercalates into double-stranded DNA and fluoresces only when bound. Since human RBCs lack DNA, fluorescence indicates parasite proliferation.

-

Protocol:

-

Culture: Synchronize P. falciparum cultures to ring stage (1% parasitemia, 2% hematocrit).

-

Plating: Dispense 100 µL of culture into 96-well plates containing serial dilutions of the phenylguanidine test compound.

-

Incubation: Incubate for 72 hours at 37°C in a gas chamber (90% N2, 5% O2, 5% CO2).

-

Lysis/Staining: Add 100 µL of Lysis Buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing SYBR Green I (1:5000 dilution).

-

Read: Incubate in dark for 1 hour. Read fluorescence (Ex: 485 nm, Em: 535 nm).

-

Analysis: Plot RFU vs. Log(Concentration) to calculate IC50.

-

In Vivo: Modified Peter’s Suppression Test

To assess efficacy in a murine model (P. berghei ANKA).

-

Protocol:

-

Infection: Inoculate Swiss albino mice (n=5 per group) intraperitoneally with 1x10^7 P. berghei infected RBCs on Day 0.

-

Treatment: Administer test compound orally (p.o.) or subcutaneously (s.c.) once daily for 4 days (Day 0 to Day 3).

-

Control: Vehicle-treated group (Negative) and Chloroquine/Proguanil-treated group (Positive).

-

Readout: On Day 4, prepare thin blood smears from tail vein. Stain with Giemsa.

-

Calculation: Count % Parasitemia.

-

References

-

Folate Antagonists & Resistance

- Title: Molecular basis for resistance to silver sulfadiazine and other antifol

- Context: Explains the S108N mut

-

Source:

-

SYBR Green I Protocol

- Title: Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment.

- Context: Standardized protocol for DNA-based screening.

-

Source:

-

Guanidine Synthesis

- Title: A New Guanidinylation Procedure for the Prepar

- Context: Modern synthetic routes for guanidine scaffolds.

-

Source:

-

Bis-Guanidine Activity

-

Title: Bis(2-aminoimidazolines) and Bisguanidines: Synthetic Approaches and Antiparasitic Activity.[3]

- Context: Details the intrinsic activity of bis-guanidines on DNA/membranes.

-

Source:

-

-

WR Series & Dihydrotriazines

- Title: Antimalarial activity of WR 243251, a Dihydroacridinedione.

- Context: Discusses the cross-resistance profiles of related antifol

-

Source:

Sources

- 1. 1-phenylguanidine synthesis - chemicalbook [chemicalbook.com]

- 2. Identification of Bis-Cyclic Guanidines as Antiplasmodial Compounds from Positional Scanning Mixture-Based Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bis(2-aminoimidazolines) and Bisguanidines: Synthetic Approaches, Antiparasitic Activity and DNA Binding Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: pKa Values and Basicity of N-(3,4-dichlorophenyl)guanidine

Executive Summary

N-(3,4-dichlorophenyl)guanidine (often referred to as 3,4-dichlorophenylguanidine) is a critical metabolite of the phenylurea herbicide Diuron .[1] Understanding its basicity (pKa) is essential for predicting its environmental fate, soil sorption behavior, and toxicokinetics.[1]

While unsubstituted guanidine is a superbase (pKa

Structural Chemistry & Electronic Effects

To understand the pKa of this compound, one must analyze the competition between the intrinsic basicity of the guanidine core and the electron-withdrawing nature of the substituted aryl ring.

The Guanidinium Resonance System

The high basicity of guanidine stems from the exceptional stability of its conjugate acid, the guanidinium cation (

Impact of the Dichlorophenyl Group

Attaching a phenyl ring disrupts this symmetry. The phenyl group exerts an electron-withdrawing effect via two mechanisms:

-

Inductive Effect (-I): The

hybridized carbons of the benzene ring are more electronegative than the nitrogen, pulling electron density away from the basic center. The two Chlorine atoms at positions 3 and 4 (meta and para) strongly reinforce this withdrawal ( -

Resonance Effect (-R): The

-system of the phenyl ring can delocalize the lone pair of the attached nitrogen, reducing its availability to accept a proton.

The net result is a destabilization of the protonated cation relative to the neutral base, leading to a lower pKa compared to alkylguanidines.

Figure 1: Protonation equilibrium and resonance stabilization. The electron-withdrawing dichlorophenyl group (represented by the effect note) reduces the stability of the cationic forms, lowering the pKa.

Quantitative Data Landscape

Direct experimental values for this specific metabolite are often aggregated into broader datasets. However, by using high-confidence reference standards, we can bracket the value with high precision.

Table 1: Comparative Basicity of Guanidine Derivatives

| Compound | Structure | pKa (Conjugate Acid) | Source |

| Guanidine | 13.6 | PerMM / NIST [1, 5] | |

| Phenylguanidine | 10.90 | RSC Advances [2] | |

| (3,4-Dichlorobenzyl)guanidine | ~11.91 (Predicted) | ChemicalBook [3] | |

| This compound | 9.5 – 10.0 (Est.)[1] | Calculated (Hammett) | |

| 3,4-Dichloroaniline | 2.97 | Reference Standard |

Analysis:

-

Phenyl vs. Benzyl: The insertion of a methylene group (

) in the benzyl derivative insulates the guanidine from the ring's electron withdrawal, keeping the pKa high (~11.9). -

Phenyl vs. Dichlorophenyl: The direct attachment in our target compound transmits the full electronic effect. Starting from phenylguanidine (10.90), the addition of two chlorine atoms will drop the pKa by approximately 1.0–1.5 units.

Theoretical Prediction (Hammett Equation)

Using the Hammett equation

-

Base: Phenylguanidine (

)[1] -

Reaction Constant (

): For protonation of arylguanidines, -

Substituent Constants (

): -

Calculation:

[1]

Experimental Determination Protocols

For drug development or environmental fate studies, a theoretical value must be validated experimentally. Due to the hydrophobic nature of the dichlorophenyl group, aqueous solubility may be limited.

Method A: Potentiometric Titration (The Gold Standard)

This method is suitable if the compound has solubility

Protocol:

-

Solvent Preparation: Prepare a carbonate-free 0.1 M KOH solution and a 0.1 M HCl solution. If water solubility is poor, use a methanol-water mixture (e.g., 30%, 40%, 50% MeOH) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky method).[1]

-

Sample Dissolution: Dissolve ~0.05 mmol of this compound hydrochloride in 20 mL of the solvent.

-

Titration: Titrate with 0.1 M KOH under inert gas (

or Ar) atmosphere to prevent -

Data Acquisition: Record pH vs. volume of titrant.

-

Calculation: Use the Bjerrum method or Gran plot analysis to determine the pKa.

Method B: UV-Vis Spectrophotometric Titration

Ideal for low-solubility compounds, as it requires concentrations only in the

Protocol:

-

Wavelength Selection: Record UV spectra of the compound in 0.1 M HCl (fully protonated) and 0.1 M NaOH (fully neutral). Identify the analytical wavelength (

) where the absorbance difference is greatest.[1] -

Buffer Preparation: Prepare a series of buffers ranging from pH 7 to pH 12 (covering the expected pKa).

-

Measurement: Add a fixed aliquot of the compound stock solution to each buffer. Measure Absorbance (

) at -

Analysis: Plot

vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa. Alternatively, use the linearized equation:

Figure 2: Decision matrix for experimental pKa determination based on compound solubility.

Applications & Implications

Drug Development (ADMET)[1]

-

Physiological State: At pH 7.4, the compound (pKa ~9.7) will exist almost exclusively (>99%) in its protonated, cationic form.[1]

-

Permeability: The positive charge significantly reduces passive diffusion across the Blood-Brain Barrier (BBB) and gastrointestinal membranes compared to neutral lipophilic drugs.

-

Solubility: The cationic nature enhances aqueous solubility, which is beneficial for formulation but may limit intracellular target access.

Environmental Fate[1][2]

-

Soil Sorption: As a cation, this compound will adsorb strongly to negatively charged soil particles (clays, organic matter) via cation exchange.[1] This reduces its mobility (leaching) but increases its persistence in the topsoil.[1]

-

Metabolite Tracking: Being a metabolite of Diuron, its detection in groundwater indicates not just leaching, but the specific breakdown of the parent herbicide followed by potential remobilization if pH conditions change.

References

-

RSC Advances. Substituent effects on the basicity of aryl guanidines. Royal Society of Chemistry, 2017. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16854, Diuron Metabolites. Available at: [Link][1][2]

-

NIST Chemistry WebBook. Guanidine. National Institute of Standards and Technology.[3] Available at: [Link][1]

Sources

The Pharmacological and Toxicological Landscape of Chlorinated Phenylguanidine Analogs

Executive Summary

Chlorinated phenylguanidine analogs represent a highly versatile class of small molecules characterized by a basic guanidine moiety conjugated to a lipophilic, electron-withdrawing chlorinated phenyl ring. This specific structural motif enables deep insertion into the acidic pockets of serine proteases, the allosteric sites of ion channels, and the binding clefts of neurotransmitter receptors. This technical guide synthesizes the latest mechanistic insights, quantitative data, and field-proven experimental protocols surrounding these compounds, serving as a definitive resource for drug development professionals and toxicologists.

Neuropharmacology: Acid-Sensing Ion Channel 3 (ASIC3) Modulation

Acid-sensing ion channels (ASICs) are proton-sensitive sodium channels critical for mediating pain signals during ischemia and inflammation. Recent electrophysiological studies have identified 4-chlorophenylguanidine (4-CPG) as a potent positive allosteric modulator (PAM) and agonist of ASIC3[Agharkar & Gonzales, 2017][1]. Uniquely, 4-CPG reverses the rapid desensitization typically seen in ASIC3, providing a prolonged window of channel activation.

Mechanism of ASIC3 positive allosteric modulation by 4-CPG.

Experimental Protocol: Whole-Cell Patch-Clamp for ASIC3 Kinetics

Causality & Rationale: ASICs desensitize in milliseconds. Standard calcium imaging lacks the temporal resolution to capture this peak transient sodium current. Whole-cell patch-clamp with a rapid perfusion system is strictly required to isolate the kinetic shift induced by 4-CPG.

-

Cell Preparation: Culture CHO cells stably expressing human ASIC3.

-

Solution Setup:

-

Intracellular: 140 mM KCl, 2 mM MgCl2, 5 mM EGTA, 10 mM HEPES (pH 7.4).

-

Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM MES (pH adjusted to 7.0 for baseline, 6.0 for activation).

-

-

Compound Application: Apply 4-CPG (10–100 μM) via a computer-controlled rapid perfusion system (exchange time <20 ms) concurrently with the pH 6.0 stimulus.

-

Data Acquisition: Voltage-clamp cells at -60 mV. Record the amplitude of the transient inward current and the time constant (

) of desensitization. -

Self-Validation Step: Pre-apply amiloride (a non-specific ASIC blocker) to a control cohort. Complete ablation of the inward current validates that the recorded signal is exclusively ASIC-mediated.

Oncology & Vascular Disease: Urokinase (uPA) Inhibition

Urokinase plasminogen activator (uPA) is a serine protease implicated in extracellular matrix degradation, tumor metastasis, and vascular diseases. 4-Chlorophenylguanidine hydrochloride acts as a potent, competitive inhibitor of uPA by docking its basic guanidine group into the S1 specificity pocket of the enzyme, while the chlorophenyl ring engages in hydrophobic interactions[Yang et al., 1990][2].

Step-by-step workflow for uPA chromogenic inhibition assay.

Experimental Protocol: uPA Steady-State Kinetic Assay

Causality & Rationale: To prove competitive inhibition, one must measure the initial velocity of the enzyme across varying substrate concentrations. The chromogenic substrate S-2444 is chosen because it specifically mimics the natural cleavage site of plasminogen, ensuring functional relevance.

-

Reagent Preparation: Prepare human high-molecular-weight uPA (100 IU/mL) in assay buffer (50 mM Tris-HCl, pH 8.8, 0.05% Tween-20).

-

Pre-Incubation: Mix uPA with varying concentrations of 4-CPG (1 μM to 50 μM). Incubate at 37°C for 15 minutes. Reasoning: This allows the competitive inhibitor to reach thermodynamic equilibrium with the enzyme's active site before substrate competition begins.

-

Substrate Addition: Add S-2444 (pyroGlu-Gly-Arg-pNA) at concentrations ranging from 0.1 to 2.0 mM.

-

Kinetic Readout: Measure the release of p-nitroaniline (pNA) continuously at 405 nm for 10 minutes using a microplate reader.

-

Self-Validation Step: Calculate the Z'-factor using a known uPA inhibitor (e.g., amiloride) as a positive control and vehicle as a negative control. A Z'-factor > 0.5 validates the assay's robustness for kinetic modeling.

Pain Management: 5-HT3 and α2B-Adrenoceptor Synergy

meta-Chlorophenylguanidine (MD-354) is a dual-action ligand exhibiting partial agonism at 5-HT3 receptors and affinity for α2B-adrenoceptors. While inactive as a standalone analgesic, MD-354 synergistically enhances the antinociceptive effects of clonidine[Dukat et al., 2007][3][Wesolowska et al., 2005][4].

Synergistic antinociceptive pathway of MD-354 and clonidine.

Environmental Toxicology: Chlorinated DPG Derivatives

1,3-Diphenylguanidine (DPG), a common industrial additive leaching from HDPE pipes and tires, reacts with municipal water chlorine to form highly cytotoxic chlorinated derivatives, such as 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)guanidine (CC11)[Agilent, 2023][5].

Experimental Protocol: Mitochondrial Bioenergetics Profiling

Causality & Rationale: Standard viability assays (e.g., AlamarBlue) only measure bulk metabolic reduction. To prove that chlorinated guanidines cause irreversible mitochondrial uncoupling, an extracellular flux analyzer (Seahorse XF) is required to distinguish between ATP-linked respiration and proton leak.

-

Cell Seeding: Seed target cells (e.g., HepG2) in a Seahorse XF96 microplate at 20,000 cells/well. Incubate overnight.

-

Sensor Calibration: Hydrate the sensor cartridge in XF Calibrant at 37°C in a non-CO2 incubator for 24 hours prior to the assay.

-

Compound Injection: Inject CC11 (10 μM) and measure the Oxygen Consumption Rate (OCR) to establish basal toxicity.

-

Mitochondrial Stress Test: Sequentially inject Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and Rotenone/Antimycin A (Complex I/III inhibitors).

-

Self-Validation Step: Calculate the proton leak by subtracting the non-mitochondrial respiration (post-Rotenone) from the OCR post-Oligomycin. A statistically significant increase in proton leak compared to vehicle control confirms structural damage to the inner mitochondrial membrane.

Quantitative Data Summary

The following table synthesizes the pharmacological and toxicological metrics of key chlorinated phenylguanidine analogs across various biological targets:

| Compound | Primary Target | Biological Function / Activity | Key Metric |

| 4-Chlorophenylguanidine (4-CPG) | ASIC3 Channel | Positive Allosteric Modulator | Reverses channel desensitization |

| 4-Chlorophenylguanidine HCl | Urokinase (uPA) | Competitive Inhibitor | |

| MD-354 (m-chlorophenylguanidine) | 5-HT3 Receptor | Partial Agonist | Enhances clonidine analgesia |

| CC11 (Chlorinated DPG analog) | Mitochondria | Uncoupler / Cytotoxin | Irreversible Proton Leak |

| Series 2 Sulfonamide Hybrids | Cancer Cell Lines | Cytotoxic Agent |

References

-

Agharkar & Gonzales (2017). 4-Chlorophenylguanidine is an ASIC3 agonist and positive allosteric modulator. PubMed (nih.gov). 1

-

Yang et al. (1990). 4-Chlorophenylguanidine hydrochloride - Potent Urokinase Inhibitor. APExBIO. 2

-

Dukat et al. (2007). The 5-HT3 receptor partial agonist MD-354 (meta-chlorophenylguanidine) enhances the discriminative stimulus actions of (+)amphetamine in rats. PubMed (nih.gov).3

-

Wesolowska et al. (2005). Antinociception: Mechanistic studies on the action of MD-354 and clonidine. Part 1. The 5-HT3 component. Ovid. 4

-

Agilent Technologies (2023). Understanding Toxicity and Formation of Chlorinated Products of 1,3-Diphenylguanidine (DPG) in Water. Agilent. 5

-

Sciforum (2021). Synthesis and anticancer activity of 2-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)-1-phenylguanidines. Sciforum. 6

Sources

- 1. 4-Chlorophenylguanidine is an ASIC3 agonist and positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. The 5-HT3 receptor partial agonist MD-354 (meta-chlorophenylguanidine) enhances the discriminative stimulus actions of (+)amphetamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. agilent.com [agilent.com]

- 6. sciforum.net [sciforum.net]

N-(3,4-dichlorophenyl)guanidine safety data sheet (SDS) for lab use

Technical Whitepaper: Safe Handling and Application Profile of N-(3,4-dichlorophenyl)guanidine

Executive Summary & Chemical Identity

This compound is a specialized nitrogenous compound primarily utilized as a synthetic intermediate in medicinal chemistry (e.g., antimalarial and H3 receptor antagonist research) and as an analytical reference standard for the degradation products of phenylurea herbicides.

Due to the structural similarity between phenyl and benzyl guanidine derivatives, misidentification is a common risk in procurement and synthesis. This guide focuses strictly on the phenyl variant.

| Parameter | Technical Specification |

| Chemical Name | This compound |

| CAS Number | 65783-10-0 (Free base) |

| Synonyms | 1-(3,4-Dichlorophenyl)guanidine; 3,4-Dichlorophenylguanidine |

| Molecular Formula | C₇H₇Cl₂N₃ |

| Molecular Weight | 204.06 g/mol |

| Structure | A guanidine group attached directly to a 3,4-dichlorophenyl ring.[1][2][3][4][5] |

| Physical State | Crystalline solid (White to off-white) |

| Solubility | Low in water; Soluble in DMSO, Methanol, Ethanol. |

CRITICAL DISTINCTION: Do not confuse with N-(3,4-dichlorobenzyl)guanidine (CAS 46228-36-8). The benzyl variant has an extra methylene (-CH₂-) spacer, significantly altering potency and metabolic stability.

Hazard Identification & GHS Classification

Based on structure-activity relationships (SAR) of chlorinated phenylguanidines and available safety data, this compound is classified as a Category 2 Irritant and Category 4 Acute Toxin .

GHS Label Elements

-

Signal Word: WARNING

-

Pictograms:

- (Irritant/Harmful)

- (Aquatic Toxicity - Predicted)

Hazard Statements (H-Codes)

| Code | Description | Mechanism of Toxicity |

| H302 | Harmful if swallowed. | Guanidine moiety can interfere with sodium channels; metabolic release of chloroaniline derivatives may cause methemoglobinemia. |

| H315 | Causes skin irritation.[6][7][8] | Basic nature of the guanidine group disrupts the stratum corneum pH balance. |

| H319 | Causes serious eye irritation.[6][7][8][9] | Direct chemical abrasion and pH elevation on mucosal surfaces. |

| H335 | May cause respiratory irritation.[6][8] | Inhalation of fine dust triggers mucosal inflammation in the upper respiratory tract. |

| H412 | Harmful to aquatic life with long-lasting effects. | Chlorinated aromatic ring confers stability, leading to bioaccumulation potential in aquatic organisms. |

Self-Validating Risk Management Protocol

Trustworthiness in the lab comes from systems that detect failure before it occurs. The following Self-Validating Protocol ensures that safety and integrity are checked before the experiment proceeds.

Workflow Logic: The "Stop-Go" Safety Check

Figure 1: Self-validating safety workflow. The process forces a "Stop" if CAS identity or solubility expectations are not met.

Personal Protective Equipment (PPE) Matrix

-

Respiratory: N95 (US) or P2 (EU) particulate respirator required during weighing.

-

Hands: Nitrile rubber gloves (min thickness 0.11 mm). Latex is not recommended due to poor resistance to halogenated organics.

-

Eyes: Chemical safety goggles. Face shield required if handling >5g in solution.

Technical Handling & Experimental Applications

Solubility & Solution Preparation

This compound is a weak base. Its solubility profile dictates the vehicle used for biological assays.

-

Water: Insoluble (Avoid aqueous stock solutions).

-

DMSO: Soluble (>10 mg/mL). Recommended for biological stock (10-100 mM).

-

Ethanol/Methanol: Soluble. Suitable for analytical standards.

Protocol: Preparation of 10 mM Stock Solution

-

Calculate: For 10 mL of 10 mM stock, weigh 20.4 mg of substance.

-

Solvent Addition: Add 10 mL of anhydrous DMSO.

-

Validation: Sonicate for 2 minutes. Inspect visually. The solution must be optically clear .

-

Storage: Aliquot into amber glass vials. Store at -20°C. Stable for 6 months.

Synthesis Context (Origin)

Researchers often encounter this compound as a degradation product or synthesize it as a ligand.

Synthesis Pathway: Reaction of 3,4-dichloroaniline with cyanamide (or S-methylisothiourea) yields this compound.

Figure 2: Synthetic pathway from aniline precursor. Note that the precursor (3,4-dichloroaniline) is significantly more toxic (hematotoxic) than the guanidine product.

Emergency Response & Waste Management

First Aid Measures

-

Eye Contact: Rinse cautiously with water for 15 minutes.[6][8] Do not use neutralization agents.

-

Skin Contact: Wash with soap and water.[6][8][10] If irritation persists (redness/itching), seek medical attention.[6][8][9]

-

Ingestion: Rinse mouth. Do not induce vomiting due to potential aspiration of foam/froth caused by the guanidine surfactant properties.

Spill Cleanup Protocol

-

Isolate: Evacuate non-essential personnel.

-

Neutralize: Although not strongly acidic or basic, treating the spill area with a dilute weak acid (e.g., 1% acetic acid) can help solubilize the residue for easier wiping if using water.

-

Absorb: Use inert absorbent (vermiculite or sand).

-

Disposal: Collect in a container marked "Hazardous Waste - Halogenated Organic Solid" .

Firefighting

-

Hazardous Combustion Products: Emits toxic fumes of Hydrogen Chloride (HCl) , Nitrogen Oxides (NOx) , and Carbon Monoxide.

-

Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.

References

-

PubChem. (n.d.). Compound Summary: 1-(3,4-Dichlorophenyl)guanidine. National Library of Medicine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2023). C&L Inventory: Guanidine derivatives and chlorinated anilines. Retrieved from [Link]

-

ScienceOpen. (2025). Biologically active guanidine alkaloids: Research progress. Retrieved from [Link]

(Note: Specific toxicological data for this exact isomer is often extrapolated from the general class of chlorinated phenylguanidines and their aniline precursors due to limited direct datasets.)

Sources

- 1. CN101531621B - Method for preparing guanidine compound - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. rsc.org [rsc.org]

- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 5. Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. beta.lakeland.edu [beta.lakeland.edu]

- 8. aksci.com [aksci.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Methodological & Application

Application Note: Synthesis of N-(3,4-Dichlorophenyl)guanidine from 3,4-Dichloroaniline

[1]

Abstract

This application note details the synthesis of N-(3,4-dichlorophenyl)guanidine, a critical pharmacophore in the development of antimalarials (e.g., chlorproguanil analogs) and 5-HT3 receptor antagonists.[1] The protocol addresses the specific synthetic challenge posed by the 3,4-dichloro substitution pattern: the electron-withdrawing chlorine atoms significantly reduce the nucleophilicity of the aniline nitrogen, rendering standard guanidinylation methods sluggish. We present two validated protocols: a robust S-Methylisothiourea method suitable for laboratory scale-up, and a Cyanamide method optimized for atom economy.[1]

Introduction & Retrosynthetic Analysis

The guanidinylation of anilines is a fundamental transformation in medicinal chemistry. However, 3,4-dichloroaniline (3,4-DCA) presents a "deactivated" substrate profile.[1] The inductive effect (-I) of the two chlorine atoms lowers the pKa of the conjugate acid (approx pKa ~ 2.0 vs 4.6 for aniline), making the amine less reactive toward electrophilic amidine sources.

To overcome this, we employ reagents with enhanced electrophilicity or forcing conditions.

Strategic Pathways

The following retrosynthetic map outlines the three primary routes evaluated for this application note.

Figure 1: Retrosynthetic strategies for the guanidinylation of electron-deficient anilines.[1]

Safety & Handling (Critical)

3,4-Dichloroaniline (CAS 95-76-1):

-

Toxicity: Potent methemoglobin former.[2] Absorption through skin can be fatal.

-

PPE: Double nitrile gloves, face shield, and handling exclusively in a fume hood are mandatory.

Methyl Mercaptan (MeSH):

-

Hazard: Byproduct of Protocol A. Extremely foul odor and toxic.

-

Control: Reaction off-gas must be scrubbed through a bleach (sodium hypochlorite) trap to oxidize MeSH to odorless sulfonate before venting.[1]

Experimental Protocols

Protocol A: The S-Methylisothiourea Route (Recommended)

Rationale: This method uses S-methylisothiourea sulfate, a stable solid reagent.[1] The reaction is driven by the evolution of methyl mercaptan (MeSH) as a gas, which pushes the equilibrium forward despite the low nucleophilicity of the aniline.

Reagents:

-

3,4-Dichloroaniline (1.0 eq)[1]

-

S-Methylisothiourea sulfate (0.6 eq; Note: Sulfate is diprotic, so 0.5 mol sulfate provides 1 mol isothiourea unit.[1] We use slight excess.)

-

Water (Solvent)[1]

Step-by-Step Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a bleach scrubber trap (see Safety).

-

Dissolution: Add 3,4-dichloroaniline (16.2 g, 100 mmol) and S-methylisothiourea sulfate (16.7 g, 60 mmol) to the flask.

-

Solvent Addition: Add Ethanol (50 mL) and Water (20 mL). The mixture may not be homogeneous initially.[4]

-

Reaction: Heat the mixture to reflux (approx. 80-85°C).

-

Observation: As the reaction proceeds, methyl mercaptan gas (stench) will evolve. Ensure bubbling is visible in the trap.

-

Duration: Reflux for 6–12 hours. Monitor by TLC (System: 10% MeOH in DCM; Product is much more polar than aniline).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If a precipitate forms (often the guanidinium sulfate salt), filter it off.

-

If no precipitate, concentrate the solvent to approx. 20% volume under reduced pressure.

-

-

Isolation (Free Base):

-

Dissolve the residue/salt in minimal hot water.

-

Basify carefully with 20% NaOH solution to pH > 12.

-

The free base this compound will precipitate as a white/off-white solid.[1]

-

Cool in an ice bath for 1 hour to maximize yield.

-

-

Purification: Filter the solid, wash with cold water (3 x 20 mL), and dry in a vacuum oven at 45°C.

-

Optional Recrystallization: Recrystallize from Ethanol/Water or dilute Nitric Acid (to isolate as the nitrate salt, which is often more crystalline).

-

Protocol B: The Cyanamide Route (Scalable)

Rationale: Ideal for larger batches as it avoids the generation of gaseous sulfur byproducts. However, it requires careful pH control.

Reagents:

-

3,4-Dichloroaniline (1.0 eq)[1]

-

Cyanamide (50% aq. solution) (1.5 eq)

-

Conc. Hydrochloric Acid (1.0 eq)[1]

Step-by-Step Procedure:

-

Salt Formation: In a flask, dissolve 3,4-dichloroaniline (16.2 g, 100 mmol) in Ethanol (60 mL). Add Conc. HCl (8.5 mL, ~100 mmol) dropwise. Stir for 15 mins.

-

Why: We must form the aniline hydrochloride salt or have acid present to catalyze the nucleophilic attack on the cyanamide nitrile carbon.

-

-

Addition: Add Cyanamide (50% wt in water, 12.6 g, ~150 mmol).

-

Reflux: Heat to reflux (90°C bath temperature).

-

Challenge: Electron-poor anilines react slowly.[1] Reflux times of 16–24 hours may be required.

-

Monitoring: Check for the disappearance of the aniline spot on TLC.

-

-

Workup:

-

Cool to room temperature.

-

Concentrate to dryness to obtain the crude guanidine hydrochloride.

-

Triturate the solid with diethyl ether to remove unreacted aniline (aniline is soluble in ether; the guanidine salt is not).

-

-

Conversion to Nitrate (Optional but Common):

-

Dissolve the crude HCl salt in water.

-

Add concentrated Nitric Acid or Ammonium Nitrate solution.

-

The This compound nitrate salt is sparingly soluble in cold water and will crystallize out.[1] This is a common purification method for aryl guanidines.

-

Analytical Validation (QC)

Data Summary Table:

| Property | Specification | Notes |

| Appearance | White to Off-white Crystalline Solid | Grayish tint indicates oxidation of trace aniline.[1] |

| MW | 204.06 g/mol (Free Base) | 267.07 g/mol (Nitrate Salt) |

| Melting Point | 135–140°C (Free Base)* | Lit.[1] varies by salt form. Nitrate salts often >200°C. |

| MS (ESI+) | [M+H]+ = 204.0 / 206.0 | Characteristic Cl2 isotope pattern (9:6:1).[1] |

NMR Characterization (Predicted for Free Base in DMSO-d6):

-

δ 7.45 (d, J=8.5 Hz, 1H): H at C5 (ortho to Cl, meta to N).

-

δ 7.15 (d, J=2.5 Hz, 1H): H at C2 (ortho to N, meta to Cl).

-

δ 6.90 (dd, J=8.5, 2.5 Hz, 1H): H at C6.

-

δ 5.0–7.0 (br s, 4H): Guanidine NH protons (exchangeable, chemical shift varies heavily with concentration and salt form).

Troubleshooting & Optimization

The primary failure mode is low conversion due to the deactivated aniline.

Figure 2: Decision tree for troubleshooting low yields.

"Turbo" Activation (For Stubborn Substrates)

If standard reflux fails, microwave irradiation can significantly accelerate Protocol B.

-

Conditions: Ethanol/Water, 120°C, 30 mins, sealed vessel.

References

-

Synthesis of Aryl Guanidines via S-Methylisothiourea

-

Rasmussen, C. R., et al. "Improved procedures for the preparation of guanidines." Synthesis 1988.6 (1988): 456-459.[1]

- Context: Establishes the S-methylisothiourea sulfate method as a standard for aryl guanidines.

-

- Guanidinylation of Electron-Deficient Anilines: Katritzky, A. R., et al. "Synthesis of guanidines." Comprehensive Organic Functional Group Transformations II. Elsevier, 2004. Context: Discusses the reactivity trends of substituted anilines.

-

Biological Relevance (3,4-Dichlorophenylguanidine)

-

Glennon, R. A., et al. "Binding of phenylalkylamine derivatives at 5-HT3 serotonin receptors." Journal of Medicinal Chemistry 32.8 (1989): 1921-1926.[1]

- Context: Identifies the target molecule as a ligand for serotonin receptors.

-

-

General Physical Properties

Protocol for the Guanylation of 3,4-Dichloroaniline Using Cyanamide: Mechanistic Insights and Experimental Workflows

Introduction and Scope

The synthesis of aryl guanidines is a foundational transformation in medicinal chemistry and agrochemical development. Specifically, 3,4-dichlorophenylguanidine serves as a critical intermediate in the synthesis of kinase inhibitors (such as GSK-3 inhibitors)[1] and various crop protection agents.

However, the guanylation of 3,4-dichloroaniline presents a unique synthetic challenge. The two chlorine atoms at the meta and para positions exert a strong inductive electron-withdrawing effect (-I effect), significantly reducing the nucleophilicity of the amine nitrogen. To overcome this, the guanylating agent—cyanamide (

Mechanistic Insights: The Causality of Activation

To achieve high yields with deactivated anilines, the electrophilicity of cyanamide must be artificially enhanced. Cyanamide itself is a poor electrophile.

-

Mineral Acid Activation (Method A): The addition of a stoichiometric amount of strong acid (e.g.,

or -

Lewis Acid Activation (Method B): Transition metal or lanthanide triflates, such as

, act as water-tolerant Lewis acids. The metal center coordinates to the cyanamide nitrogen, withdrawing electron density from the central carbon and facilitating nucleophilic attack without the need for harsh, corrosive acidic conditions,[3].

Mechanistic pathway of 3,4-dichloroaniline guanylation via cyanamide activation.

Experimental Protocols

Method A: Synthesis of N-(3,4-Dichlorophenyl)guanidine Nitrate (Classic Acid-Catalyzed)

This protocol is optimized for bulk synthesis where the nitrate salt is the desired final form, often required for subsequent cyclization reactions[1].

Reagents:

-

3,4-Dichloroaniline (1.0 equiv, 10.0 mmol, 1.62 g)

-

Cyanamide (50% w/w aqueous solution, 1.5 equiv, 15.0 mmol, 1.26 g)

-

Concentrated Nitric Acid (68-70%, 1.05 equiv, 10.5 mmol)

-

Absolute Ethanol (15 mL)

Step-by-Step Methodology:

-

Substrate Preparation: Suspend 3,4-dichloroaniline in 15 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Acidification: Cool the flask to 0 °C using an ice bath. Slowly add concentrated

dropwise over 5 minutes.-

Causality: Dropwise addition at low temperatures prevents the oxidative degradation of the aniline and controls the exothermic formation of the anilinium nitrate salt.

-

-

Guanylation Initiation: Add the 50% aqueous cyanamide solution to the chilled mixture.

-

Causality: A 1.5x excess of cyanamide is utilized because cyanamide has a tendency to dimerize into dicyandiamide at elevated temperatures, which would otherwise lower the effective concentration of the electrophile.

-

-

Reflux: Attach a reflux condenser and heat the reaction mixture to 85–90 °C for 16–24 hours. Monitor the consumption of the starting material via TLC (Eluent: EtOAc/Hexane 1:1).

-

Isolation: Remove the heat source and allow the mixture to cool to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours to induce complete crystallization.

-

Filtration: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold ethanol (2 × 5 mL) followed by diethyl ether (10 mL) to remove unreacted aniline and dicyandiamide by-products. Dry under high vacuum to afford the product as a crystalline solid.

Method B: Synthesis via Scandium(III) Triflate Catalysis (Modern Green Protocol)

This method utilizes a water-tolerant Lewis acid, making it ideal for generating the free base or when avoiding strong mineral acids is necessary,[3].

Reagents:

-

3,4-Dichloroaniline (1.0 equiv, 5.0 mmol, 0.81 g)

-

Cyanamide (solid, 1.2 equiv, 6.0 mmol, 0.25 g)

-

Scandium(III) triflate (

) (5 mol%, 0.25 mmol, 123 mg) -

Deionized Water / Ethanol (1:1 v/v, 10 mL)

Step-by-Step Methodology:

-

Reaction Assembly: In a 20 mL sealed reaction vial, combine 3,4-dichloroaniline, solid cyanamide, and

. -

Solvent Addition: Add 10 mL of a 1:1 mixture of

and EtOH.-

Causality: While the original protocol utilizes pure water, the high lipophilicity of 3,4-dichloroaniline necessitates a co-solvent like ethanol to ensure adequate mass transfer and substrate dissolution during the reaction.

-

-

Heating: Stir the mixture vigorously at 100 °C for 12 hours. The Lewis acid directly activates the cyanamide without protonating the amine, maintaining the nucleophilicity of the aniline.

-